molecular formula C20H18F2N2O2S B2623977 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226440-02-3

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No. B2623977
CAS RN: 1226440-02-3
M. Wt: 388.43
InChI Key: HXCFPESSGPMRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the family of imidazoles, which are widely used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for detecting metal ions in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole in lab experiments is its versatility. This compound can be easily synthesized in the laboratory, and its biological activities can be tested against a wide range of targets. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole. These include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases such as cancer, fungal and bacterial infections.
2. Studying the mechanism of action of this compound in more detail to identify its specific targets in cells.
3. Developing new synthetic methods for the preparation of this compound to improve yields and reduce costs.
4. Exploring the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.
5. Investigating the potential of this compound in material science applications such as the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is a compound with significant potential in various scientific research fields. Its versatile nature and biological activities make it an attractive target for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole involves the reaction of 4-(difluoromethoxy)benzaldehyde with 2-amino-4-methoxyphenol in the presence of allyl mercaptan and acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yields after purification.

Scientific Research Applications

The potential applications of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole in scientific research are vast. This compound has been extensively studied for its biological activities such as anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2S/c1-3-12-27-20-23-13-18(14-4-8-16(25-2)9-5-14)24(20)15-6-10-17(11-7-15)26-19(21)22/h3-11,13,19H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCFPESSGPMRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.